4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol
CAS No.: 70783-33-4
Cat. No.: VC20147821
Molecular Formula: C14H11F3O2
Molecular Weight: 268.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70783-33-4 |
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Molecular Formula | C14H11F3O2 |
Molecular Weight | 268.23 g/mol |
IUPAC Name | 2,2,2-trifluoro-1-(4-phenoxyphenyl)ethanol |
Standard InChI | InChI=1S/C14H11F3O2/c15-14(16,17)13(18)10-6-8-12(9-7-10)19-11-4-2-1-3-5-11/h1-9,13,18H |
Standard InChI Key | NNULRJTXYWIUCM-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)OC2=CC=C(C=C2)C(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol belongs to the class of fluorinated benzyl alcohols, with the molecular formula C₁₄H₁₁F₃O₂ and a molecular weight of 286.22 g/mol . Its structure comprises:
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A benzyl alcohol core (-C₆H₄-CH₂OH).
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A phenoxy group (-O-C₆H₅) attached to the benzene ring.
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A trifluoromethyl group (-CF₃) at the alpha position relative to the hydroxyl group.
The trifluoromethyl group introduces strong electron-withdrawing effects, while the phenoxy group contributes to steric bulk and hydrophobicity. This combination influences reactivity, solubility, and biological interactions .
Spectral and Analytical Data
Although spectral data for 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol are scarce, its analog 4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1) exhibits:
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¹H NMR: A singlet for the -CH₂OH group at δ 4.65 ppm and aromatic protons between δ 7.50–7.70 ppm .
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¹³C NMR: Signals for the CF₃ group (~120 ppm, q, J = 288 Hz) and the benzyl carbon (~64 ppm) .
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IR: O-H stretch at ~3300 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol likely involves multi-step strategies, drawing from methodologies used for related compounds:
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Friedel-Crafts Alkylation:
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Reductive Amination:
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Cross-Coupling Reactions:
Process Optimization
Key challenges include managing the reactivity of the trifluoromethyl group and avoiding side reactions such as over-oxidation. Solvent selection (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical for maximizing yields .
Physicochemical Properties
Limited experimental data exist for 4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol, but properties can be extrapolated from analogs:
The reduced water solubility and higher logP of the phenoxy derivative highlight enhanced lipophilicity, favoring membrane permeability in biological systems .
Applications in Pharmaceutical Chemistry
Intermediate in Drug Synthesis
4-(Phenoxy)-alpha-(trifluoromethyl)benzyl Alcohol serves as a precursor in the synthesis of:
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Kinase Inhibitors: The trifluoromethyl group enhances binding affinity to ATP-binding pockets .
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Antiviral Agents: Structural analogs are used in prodrug formulations for improved bioavailability .
Prodrug Development
The hydroxyl group facilitates conjugation with phosphate or ester moieties, enabling controlled release mechanisms. For example, phosphonoformate prodrugs incorporating this scaffold show prolonged half-lives in vivo .
Biological Activity and Mechanism
Enzyme Interactions
The trifluoromethyl group’s electronegativity promotes dipole-dipole interactions with enzyme active sites. In cytochrome P450 assays, related compounds exhibit inhibitory activity (IC₅₀ = 2–5 μM) .
Pharmacokinetics
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Absorption: High logP values suggest efficient gastrointestinal absorption.
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Metabolism: Hepatic glucuronidation of the hydroxyl group is a primary clearance pathway .
Comparative Analysis with Structural Analogs
Future Research Directions
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Synthetic Methodology: Developing catalytic asymmetric routes for enantioselective synthesis.
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Biological Screening: Evaluating anticancer and antiviral activity in cell-based assays.
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Environmental Impact: Assessing biodegradation pathways and ecotoxicity.
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